7-(Bromomethyl)-1-naphthonitrile
Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity . For example, 7-(Bromomethyl)pentadecane is a bromomethyl compound with a long carbon chain .
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. For instance, bromination of alkanes and alkenes can be achieved using bromine or other brominating agents . Another method involves the reaction of isatins with 1,2-dibromoalkanes .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds generally consists of a carbon chain with a bromomethyl group attached. The bromine atom in the bromomethyl group is electrophilic and can participate in various reactions .
Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions due to the presence of the electrophilic bromine atom. They can participate in substitution reactions, elimination reactions, and radical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on their structure. For example, they can exist as liquids or solids at room temperature . They are generally reactive due to the presence of the bromomethyl group .
Safety and Hazards
Future Directions
The study of bromomethyl compounds is an active area of research. They are often used as intermediates in the synthesis of other compounds, including pharmaceuticals and materials . Future research will likely continue to explore new synthesis methods, reactions, and applications for these compounds.
Properties
IUPAC Name |
7-(bromomethyl)naphthalene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRTYNLNEWSWRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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